Methyl 4,4-dinitrovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 4,4-dinitro-, methyl ester is an organic compound with the molecular formula C7H11NO6 It is a derivative of pentanoic acid, where the hydrogen atoms at the 4th position are replaced by nitro groups, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4,4-dinitro-, methyl ester typically involves the nitration of methyl pentanoate. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the selective nitration at the 4th position.
Industrial Production Methods
In an industrial setting, the production of pentanoic acid, 4,4-dinitro-, methyl ester may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4,4-dinitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized nitrogen compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or carboxylic acids.
Scientific Research Applications
Pentanoic acid, 4,4-dinitro-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 4,4-dinitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The ester group can undergo hydrolysis, releasing the active pentanoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-methyl-4-nitro-, methyl ester: Similar structure but with a methyl group instead of a nitro group at the 4th position.
Pentanoic acid, 4-methyl-, methyl ester: Lacks the nitro groups, making it less reactive in redox reactions.
Pentanoic acid, 4-methyl-, pentyl ester: Different ester group, leading to variations in physical and chemical properties.
Uniqueness
Pentanoic acid, 4,4-dinitro-, methyl ester is unique due to the presence of two nitro groups at the 4th position, which significantly enhances its reactivity and potential applications in various fields. The combination of nitro groups and ester functionality makes it a versatile compound for chemical synthesis and research.
Properties
CAS No. |
6921-12-6 |
---|---|
Molecular Formula |
C6H10N2O6 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
methyl 4,4-dinitropentanoate |
InChI |
InChI=1S/C6H10N2O6/c1-6(7(10)11,8(12)13)4-3-5(9)14-2/h3-4H2,1-2H3 |
InChI Key |
XJYBIOQYCBWSAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.